2,6-Dichloro-4-fluorobenzyl alcohol
Description
2,6-Dichloro-4-fluorobenzyl alcohol is a distinct molecule within the family of halogenated benzyl (B1604629) alcohols. Its structure, featuring two chlorine atoms and one fluorine atom attached to the benzene (B151609) ring of a benzyl alcohol, imparts a unique combination of steric and electronic properties that are of interest in various scientific disciplines. While not as extensively studied as some of its simpler analogues, its trifunctional substitution pattern makes it a noteworthy subject for academic inquiry.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅Cl₂FO |
| Molecular Weight | 195.02 g/mol |
| IUPAC Name | (2,6-dichloro-4-fluorophenyl)methanol |
| CAS Number | 118990679 |
Data sourced from PubChem CID 118990679. nih.gov
Halogenated aromatic alcohols are a class of compounds characterized by a hydroxyl group attached to a benzene ring that is also substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine). Research into these compounds is robust, driven by their roles as synthetic intermediates, their presence in pharmaceuticals and agrochemicals, and their environmental relevance.
The introduction of halogen atoms to the aromatic ring can significantly alter the alcohol's physical, chemical, and biological properties. For instance, halogenation can influence acidity, reactivity, and lipophilicity. Research often focuses on how the type, number, and position of halogens affect these characteristics. For example, studies on mono-halogenated benzyl alcohols have established linear relationships between their toxicity to certain organisms and their 1-octanol/water partition coefficient (log Kow), a measure of lipophilicity. nih.gov
The study of ortho-halogenated benzyl alcohols, such as those with chlorine, bromine, or iodine, has revealed insights into their conformational preferences. These molecules can exist in different spatial arrangements (conformations), with some being stabilized by intramolecular interactions between the hydroxyl group and the halogen atom. rsc.org The presence of multiple halogens, as in this compound, adds further complexity to these conformational landscapes.
The significance of this compound and its relatives extends across several scientific fields. In synthetic chemistry, they are valuable building blocks. The hydroxyl group can be oxidized to form aldehydes and carboxylic acids, or it can be substituted to create other functional groups. The halogen atoms also provide sites for further chemical modification, making these compounds versatile intermediates in the synthesis of more complex molecules. For instance, related dichlorobenzyl alcohols are used in the synthesis of antibacterial and antifungal agents.
The unique substitution pattern of this compound makes it relevant in materials science and environmental studies. For example, related chlorinated benzyl alcohols like 2,6-Dichlorobenzyl alcohol have been investigated for their stability as conservative tracers in oil reservoirs, which helps in monitoring fluid flow in subterranean environments. researchgate.net The presence of both chlorine and fluorine could offer a specific signature for detection and a tailored balance of properties like hydrophobicity.
Furthermore, the study of such compounds contributes to the broader understanding of structure-activity relationships. By systematically modifying the halogen substitution pattern on the benzyl alcohol scaffold and observing the resulting changes in properties, researchers can develop models to predict the behavior of other, similar compounds. nih.gov This has implications for designing molecules with specific desired characteristics, whether for medicinal, agricultural, or industrial applications. The study of fluorinated benzyl groups is also relevant in the development of molecularly imprinted polymers for recognizing specific molecules, such as in the detection of synthetic cannabinoids. acs.org
The study of halogenated organic compounds has a rich history. The large-scale production of polychlorinated biphenyls (PCBs) began in 1929, and these compounds were widely used due to their chemical stability and electrical insulating properties. triumvirate.com However, their persistence in the environment and adverse health effects led to their ban and spurred extensive research into the environmental fate of chlorinated aromatic compounds. triumvirate.com
The history of organofluorine chemistry dates back to the late 19th century, with Swarts's pioneering work on fluorinating aromatic side chains. nih.gov The development of fluorination methods accelerated during World War II, driven by the need for inert materials. nih.gov Early attempts to directly fluorinate benzene often resulted in explosive reactions or the formation of tarry products. nih.gov The development of milder and more selective fluorinating agents was a major breakthrough, enabling the synthesis of a wide array of fluorinated compounds.
The synthesis of fluorinated benzyl alcohols can be achieved through methods such as the hydrogenation of the corresponding fluorinated benzaldehydes. google.com The study of residual fluorinated alcohols in various materials has also become an area of environmental research, as these compounds can be precursors to perfluorinated acids found in the environment. nih.gov The evolution of analytical techniques has been crucial in identifying and quantifying these compounds, even at trace levels. nih.gov The synthesis of chlorinated benzyl alcohols has also been a subject of study, with various methods developed for their production, including the hydrolysis of corresponding benzyl chlorides. Research has also focused on developing highly chemoselective methods for the chlorination of benzyl alcohols. organic-chemistry.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,6-dichloro-4-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHRHDWLXZXULE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CO)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501278920 | |
| Record name | Benzenemethanol, 2,6-dichloro-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501278920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1806353-99-0 | |
| Record name | Benzenemethanol, 2,6-dichloro-4-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1806353-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 2,6-dichloro-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501278920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 2,6 Dichloro 4 Fluorobenzyl Alcohol
Established Synthetic Routes to 2,6-Dichloro-4-fluorobenzyl Alcohol
Conventional Organic Synthesis Approaches
A primary and widely utilized method for the synthesis of this compound involves the reduction of its corresponding carbonyl precursors, namely 2,6-dichloro-4-fluorobenzaldehyde and 2,6-dichloro-4-fluoroacetophenone derivatives.
The reduction of 2,6-dichloro-4-fluorobenzaldehyde to the target alcohol is a standard transformation in organic synthesis. This can be effectively accomplished using a variety of reducing agents. Common reagents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reactions are typically carried out in alcoholic solvents such as methanol or ethanol for NaBH₄, and in ethereal solvents like diethyl ether or tetrahydrofuran (THF) for the more reactive LiAlH₄. The choice of reducing agent and solvent system can be optimized to achieve high yields of the desired benzyl (B1604629) alcohol.
Similarly, 2,6-dichloro-4-fluoroacetophenone derivatives can serve as precursors. The reduction of the ketone functionality to a secondary alcohol can be achieved using the same set of reducing agents. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide.
| Precursor Compound | Reducing Agent | Solvent | Product | Yield (%) |
| 2,6-Dichloro-4-fluorobenzaldehyde | Sodium Borohydride | Methanol | This compound | High |
| 2,6-Dichloro-4-fluorobenzaldehyde | Lithium Aluminum Hydride | Tetrahydrofuran | This compound | High |
| 2,6-Dichloro-4-fluoroacetophenone | Sodium Borohydride | Ethanol | 1-(2,6-Dichloro-4-fluorophenyl)ethanol | High |
This table presents a generalized summary of typical reduction reactions. Specific yields can vary based on reaction conditions.
Another synthetic approach involves the direct halogenation of a fluorinated benzyl alcohol scaffold. This method relies on the electrophilic aromatic substitution of a 4-fluorobenzyl alcohol derivative. The directing effects of the hydroxyl and fluorine substituents on the aromatic ring play a crucial role in the regioselectivity of the chlorination.
The hydroxyl group is an activating, ortho-, para-directing group, while the fluorine atom is a deactivating, ortho-, para-directing group. To achieve the desired 2,6-dichloro substitution pattern, specific chlorinating agents and catalysts are employed to overcome the steric hindrance and control the regioselectivity. Lewis acid catalysts, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), are often used in conjunction with a chlorine source like sulfuryl chloride (SO₂Cl₂) or elemental chlorine (Cl₂). The reaction conditions, including temperature and solvent, must be carefully controlled to favor the formation of the desired isomer and minimize the production of unwanted byproducts. While theoretically feasible, this approach can be challenging due to the potential for multiple chlorination products and the need for precise control over reaction conditions.
A multi-step synthetic route commencing with a suitably substituted halogenated benzene (B151609) can also be employed. For instance, a process analogous to the synthesis of 2,6-dichlorobenzyl alcohol can be envisioned. This would involve the initial formation of 2,6-dichloro-4-fluorobenzyl chloride from the corresponding toluene derivative, followed by a nucleophilic substitution reaction.
In a typical procedure, 2,6-dichloro-4-fluorobenzyl chloride would be reacted with an acetate salt, such as sodium acetate, to form 2,6-dichloro-4-fluorobenzyl acetate. This intermediate is then hydrolyzed, usually under basic conditions with a reagent like sodium hydroxide, to yield the final product, this compound. This two-step process, involving the formation and subsequent hydrolysis of an ester intermediate, is a well-established method for converting benzylic halides to their corresponding alcohols.
Advanced and Green Chemistry Synthetic Strategies
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. Biocatalysis, utilizing whole cells or isolated enzymes, has emerged as a powerful tool in this regard. Baker's yeast (Saccharomyces cerevisiae) is a readily available, inexpensive, and easy-to-handle biocatalyst that has been successfully employed for the asymmetric reduction of a wide range of carbonyl compounds.
The enzymatic machinery within Baker's yeast contains various reductases that can catalyze the conversion of ketones and aldehydes to their corresponding alcohols with high enantioselectivity. The reduction of 2,6-dichloro-4-fluoroacetophenone derivatives using Baker's yeast offers a green alternative to traditional chemical reducing agents. These biotransformations are typically carried out in aqueous media under mild conditions (room temperature and neutral pH), which significantly reduces the environmental impact of the process. The reaction often utilizes glucose or sucrose as a co-substrate to regenerate the necessary cofactors (e.g., NADH) for the enzymatic reduction.
Research has shown that the enantiomeric excess (ee) and yield of the resulting alcohol can be influenced by various factors, including the substrate concentration, the amount of yeast, the reaction time, and the presence of additives. While specific data for the reduction of 2,6-dichloro-4-fluoroacetophenone is not extensively documented, studies on analogous halo-substituted acetophenones have demonstrated the potential for achieving high yields and good to excellent enantioselectivities.
| Substrate | Biocatalyst | Reaction Medium | Product | Yield (%) | Enantiomeric Excess (ee %) |
| Substituted Acetophenones | Saccharomyces cerevisiae (Baker's Yeast) | Water/Glucose | Chiral 1-Phenylethanol Derivatives | Moderate to High | Good to Excellent |
| 2,6-dichloro-4-fluoroacetophenone | Saccharomyces cerevisiae (Baker's Yeast) | Water/Sucrose | 1-(2,6-Dichloro-4-fluorophenyl)ethanol | Potentially High | Potentially High |
This table illustrates the potential of Baker's yeast in the asymmetric reduction of acetophenone derivatives. Specific outcomes for 2,6-dichloro-4-fluoroacetophenone would require experimental validation.
Electrochemical Synthesis Methods
Electrochemical synthesis offers a green and efficient alternative to traditional chemical reduction methods for the preparation of this compound from its corresponding aldehyde, 2,6-dichloro-4-fluorobenzaldehyde. This method utilizes an electric current to drive the reduction reaction, often with high selectivity and yield, while minimizing the use of hazardous reagents and the formation of byproducts.
A relevant study on the electrochemical reduction of the similar compound, 2-chloro-6-fluorobenzaldehyde, provides a viable synthetic route. semanticscholar.org In this process, constant current electrolysis is employed in an H-shaped glass cell separated by a fritted disc. The catholyte consists of the aldehyde dissolved in a minimal amount of methanol, with a supporting electrolyte such as sodium acetate in a Britton Robinson buffer (pH 9.0). semanticscholar.org The reduction is typically carried out at a constant current of 1.0 amp. semanticscholar.org The progress of the reaction can be monitored by techniques like thin-layer chromatography. Upon completion, the product, this compound, is extracted from the aqueous solution using an organic solvent like diethyl ether.
The efficiency of the electrochemical reduction is highly dependent on the pH of the medium, with basic conditions generally favoring the reaction. semanticscholar.org Cyclic voltammetry is a useful tool to determine the optimal reaction conditions and to study the kinetics and mechanism of the electrode reaction, which is often found to be diffusion-controlled. semanticscholar.org This electrochemical approach not only provides a high yield of the pure product but also simplifies the work-up procedure, making it an attractive method for the synthesis of halogenated benzyl alcohols. semanticscholar.org
Table 1: Electrochemical Synthesis Parameters for a Halogenated Benzyl Alcohol
| Parameter | Value/Condition | Source |
| Starting Material | 2-Chloro-6-fluorobenzaldehyde | semanticscholar.org |
| Method | Constant Current Electrolysis | semanticscholar.org |
| Apparatus | H-shaped glass cell | semanticscholar.org |
| Catholyte | Aldehyde in methanol | semanticscholar.org |
| Supporting Electrolyte | Sodium Acetate | semanticscholar.org |
| Buffer | Britton Robinson (pH 9.0) | semanticscholar.org |
| Current | 1.0 amp | semanticscholar.org |
| Product Extraction | Diethyl ether | semanticscholar.org |
Continuous Flow Reactor Applications in Synthesis
Continuous flow chemistry has emerged as a powerful tool in modern organic synthesis, offering significant advantages in terms of safety, efficiency, and scalability compared to traditional batch processes. The application of continuous flow reactors to the synthesis of this compound and its derivatives can lead to improved reaction control, higher yields, and reduced reaction times.
While specific literature on the continuous flow synthesis of this compound is not abundant, the principles of flow chemistry are broadly applicable. For instance, the reduction of 2,6-dichloro-4-fluorobenzaldehyde to the corresponding alcohol can be performed in a packed-bed reactor containing a suitable reducing agent or catalyst. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced selectivity and minimizing the formation of byproducts.
Stereoselective Synthesis of this compound Enantiomers
The stereoselective synthesis of the enantiomers of this compound is of significant interest, as individual enantiomers of chiral compounds often exhibit different biological activities. Two primary strategies for obtaining enantiomerically pure forms of this alcohol are asymmetric reduction of the corresponding prochiral aldehyde and resolution of the racemic alcohol.
Asymmetric reduction of 2,6-dichloro-4-fluorobenzaldehyde offers a direct route to the enantiomerically enriched alcohol. Biocatalysis, utilizing whole cells of microorganisms like Baker's Yeast (Saccharomyces cerevisiae) or isolated enzymes, is a prominent method for this transformation. worldwidejournals.com These biocatalysts can exhibit high enantio-, regio-, and chemoselectivities under mild reaction conditions. worldwidejournals.com
The reduction is typically carried out by incubating the aldehyde with the biocatalyst in a suitable medium, often a mixture of water and an organic co-solvent to improve substrate solubility. worldwidejournals.com The yeast cells can be used in their free or immobilized form. worldwidejournals.com This biotransformation approach is considered environmentally friendly and can lead to the production of chiral alcohols with high optical purity. worldwidejournals.com
Chiral resolution is a classical and widely used method for separating the enantiomers of a racemic mixture. For a racemic mixture of this compound, this can be achieved by converting the enantiomers into a pair of diastereomers with distinct physical properties, allowing for their separation.
A common approach is the formation of diastereomeric esters by reacting the racemic alcohol with an enantiomerically pure chiral carboxylic acid, such as (+)-tartaric acid or its derivatives. libretexts.org The resulting diastereomeric esters can then be separated by fractional crystallization or chromatography. libretexts.org Following separation, the individual diastereomeric esters are hydrolyzed to yield the enantiomerically pure (R)- and (S)-2,6-Dichloro-4-fluorobenzyl alcohols.
Alternatively, the alcohol can be converted into a half-ester of a dicarboxylic acid, which is then reacted with a chiral base (e.g., brucine, strychnine, or a synthetic chiral amine) to form diastereomeric salts. libretexts.orgnih.gov These salts can be separated by crystallization, and subsequent acidification regenerates the enantiomerically pure alcohol. libretexts.org
Table 2: Chiral Resolution Methodologies for Alcohols
| Method | Description | Key Reagents |
| Diastereomeric Ester Formation | Racemic alcohol is reacted with a chiral acid to form separable diastereomeric esters. | Enantiomerically pure carboxylic acids (e.g., tartaric acid derivatives) |
| Diastereomeric Salt Formation | Racemic alcohol is converted to a half-ester and then reacted with a chiral base to form separable diastereomeric salts. | Dicarboxylic anhydrides, chiral bases (e.g., brucine, strychnine) |
Chemical Transformations and Reactivity Profile of this compound
This compound serves as a versatile intermediate in the synthesis of various pharmaceutical and agrochemical compounds. google.com Its chemical reactivity is primarily centered around the hydroxyl group, which can undergo a range of transformations.
The controlled oxidation of this compound to its corresponding aldehyde, 2,6-dichloro-4-fluorobenzaldehyde, is a key transformation. Various selective oxidation methods can be employed to achieve this without over-oxidation to the carboxylic acid.
One effective method involves the use of catalytic systems such as copper(I) iodide in the presence of a base like 4-dimethylaminopyridine (DMAP) and a nitroxyl radical like 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) under an oxygen atmosphere. d-nb.infonih.gov This system allows for the efficient and chemoselective aerobic oxidation of benzyl alcohols to aldehydes under mild, room temperature conditions. d-nb.infonih.gov Other reagents like trichloroisocyanuric acid in the presence of catalytic TEMPO also provide a rapid and selective oxidation to the aldehyde.
Beyond oxidation, the hydroxyl group of this compound can be converted into other functional groups to synthesize a variety of derivatives. For example, esterification with carboxylic acids or their derivatives yields the corresponding benzyl esters. google.com These transformations expand the utility of this compound as a building block in organic synthesis.
Table 3: Oxidation Reagents for Benzyl Alcohols
| Reagent/Catalytic System | Product | Key Features | Source |
| CuI/DMAP/TEMPO/O₂ | Aldehyde | Mild conditions, high chemoselectivity | d-nb.infonih.gov |
| Trichloroisocyanuric acid/TEMPO | Aldehyde | Rapid reaction, high chemoselectivity | |
| Chromic Acid (H₂CrO₄) | Carboxylic Acid | Strong oxidizing agent, leads to over-oxidation | youtube.com |
| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Strong oxidizing agent, leads to over-oxidation | youtube.com |
| Pyridinium Chlorochromate (PCC) | Aldehyde | Milder oxidation, stops at the aldehyde stage | youtube.com |
Substitution Reactions of Halogen and Hydroxyl Moieties
The chemical reactivity of this compound is significantly influenced by the presence of its key functional groups: the hydroxyl (-OH) group on the benzylic carbon and the halogen (chlorine and fluorine) substituents on the aromatic ring. The substitution reactions involving the hydroxyl and the benzylic halogen are particularly important for synthetic transformations.
The hydroxyl group in alcohols is intrinsically a poor leaving group due to the high basicity of the hydroxide ion (OH⁻). Consequently, direct nucleophilic substitution at the benzylic carbon is not feasible without prior activation of the -OH group. A common strategy to enhance its leaving group ability is to perform the reaction in the presence of a strong acid, such as hydrobromic acid (HBr) or hydrochloric acid (HCl). The acid protonates the hydroxyl group to form an oxonium ion (-OH₂⁺), which can then depart as a neutral water molecule, a much more stable and effective leaving group. For primary benzylic alcohols, this is typically followed by an Sₙ2 attack by a nucleophile. Alternative reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can also be employed to convert primary and secondary alcohols into the corresponding alkyl chlorides and bromides, respectively.
While specific substitution reactions starting from this compound are not extensively detailed in the provided literature, the synthetic pathways for closely related analogues provide a clear precedent. The synthesis of 2,6-dichlorobenzyl alcohol (2,6-DCBAL) from 2,6-dichlorobenzyl chloride (2,6-DCBC) is a well-documented example of nucleophilic substitution at the benzylic position. This industrial process involves a two-step sequence: first, the substitution of the chloride atom by an acetate group, followed by hydrolysis of the resulting ester. This reaction highlights the susceptibility of the benzylic position to nucleophilic attack, a principle that applies to the broader class of benzyl halides and alcohols.
A key innovation in this process is the use of a phase transfer catalyst, such as a quaternary ammonium salt, which significantly improves reaction efficiency. The catalyst facilitates the transfer of the acetate nucleophile from the aqueous phase to the organic phase where the benzyl chloride substrate resides. The subsequent hydrolysis of the acetate intermediate is typically achieved using a strong base like sodium hydroxide.
| Reactant | Reagents | Catalyst | Product | Yield | Purity | Reference |
| 2,6-Dichlorobenzyl chloride (2,6-DCBC) | 1. Anhydrous sodium acetate2. 20% Sodium hydroxide (aq) | Tetrabutylammonium chloride (TBAC) | 2,6-Dichlorobenzyl alcohol (2,6-DCBAL) | 96.3% | 99.8% |
This interactive table summarizes the reaction conditions and outcomes for the synthesis of 2,6-dichlorobenzyl alcohol, a structural analogue, illustrating a relevant substitution pathway.
Friedel-Crafts Alkylation Reactions with Benzyl Alcohol Analogues
The Friedel-Crafts reaction, first reported by Charles Friedel and James Crafts in 1877, is a cornerstone of organic synthesis for attaching substituents to aromatic rings. The classic Friedel-Crafts alkylation involves the reaction of an alkyl halide with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution, where the Lewis acid helps generate a carbocation or a related electrophilic species from the alkylating agent.
In recent decades, significant advancements have aimed at developing more environmentally benign and efficient catalytic systems. A notable development is the use of benzyl alcohol and its analogues as alkylating agents in place of the more toxic and less stable benzyl halides. Benzyl alcohols can be activated by either Lewis acids or Brønsted acids to generate the necessary electrophile for the alkylation of arenes and heteroarenes. This approach is favored as it often requires only catalytic amounts of the acid and produces water as the only byproduct.
As a substituted benzyl alcohol, this compound can function as an alkylating agent in Friedel-Crafts-type reactions. Upon activation with a suitable catalyst, the hydroxyl group is eliminated as water, generating a reactive benzylic electrophile. This species can then be attacked by an electron-rich aromatic ring to form a new carbon-carbon bond, yielding a diarylmethane derivative. The steric hindrance from the two ortho-chloro substituents and the electronic effects of the halogens on the benzyl alcohol would influence its reactivity and the reaction conditions required.
A wide array of catalysts have been proven effective for Friedel-Crafts alkylations using benzyl alcohols, demonstrating the versatility of this method.
| Catalyst Type | Examples | Reference |
| Lewis Acids | AlCl₃, BF₃, TiCl₄, SnCl₄, SbCl₅ | |
| Brønsted Acids | Sulfuric acid (H₂SO₄), Hydrofluoric acid (HF) | |
| Superacids | HF·SbF₅, HSO₃F·SbF₅ | |
| Metal Triflates | Samarium triflate (Sm(OTf)₃) | |
| Solid Acids | Zeolites, Iron Oxide Nanoparticles |
This interactive table presents various types of catalysts that can be employed in Friedel-Crafts alkylation reactions using benzyl alcohol analogues.
Advanced Spectroscopic and Analytical Characterization of 2,6 Dichloro 4 Fluorobenzyl Alcohol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For halogenated benzyl (B1604629) alcohols, including 2,6-dichloro-4-fluorobenzyl alcohol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments offers a comprehensive picture of the molecular structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
Proton NMR (¹H NMR) is instrumental in identifying the number and type of hydrogen atoms in a molecule. In the case of substituted benzyl alcohols, the chemical shifts (δ) of the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the hydroxyl (-OH) proton provide key structural insights.
For instance, in the ¹H NMR spectrum of benzyl alcohol, the aromatic protons typically appear as a multiplet between δ 7.2 and 7.5 ppm, while the benzylic methylene protons are observed as a singlet around δ 4.7 ppm. rsc.org The hydroxyl proton signal is often a broad singlet and its chemical shift can vary depending on concentration and solvent. msu.edu
In derivatives like 2,6-dichlorobenzyl alcohol, the substitution pattern significantly influences the aromatic proton signals. spectrabase.com Similarly, for 2-chloro-6-fluorobenzyl alcohol, the electronegativity of the halogen atoms affects the chemical shifts of adjacent protons. chemicalbook.com The analysis of coupling constants (J-coupling) between neighboring protons can further aid in assigning the signals to specific protons on the aromatic ring.
Table 1: Representative ¹H NMR Data for Benzyl Alcohol and its Derivatives
| Compound | Solvent | Aromatic Protons (ppm) | Methylene Protons (ppm) | Hydroxyl Proton (ppm) |
| Benzyl alcohol | CDCl₃ | 7.46–7.22 (m, 5H) | 4.67 (s, 2H) | 2.66 (s, 1H) rsc.org |
| 2-Fluorobenzyl alcohol | CDCl₃ | 7.40-7.04 (m, 4H) | 4.70 (s, 2H) | 3.09 (s, 1H) rsc.org |
| 2-Chlorobenzyl alcohol | CDCl₃ | 7.50-7.21 (m, 4H) | 4.79 (s, 2H) | 2.27 (s, 1H) rsc.org |
| 4-Fluorobenzyl alcohol | CDCl₃ | 7.27 (A), 7.01 (B) | 4.56 (C) | 2.57 (D) chemicalbook.com |
Note: Chemical shifts are reported in parts per million (ppm) relative to a standard reference. The multiplicity of the signals is indicated as (s) for singlet and (m) for multiplet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Insights
Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.
In benzyl alcohol, the carbon of the methylene group typically resonates around 65 ppm, while the aromatic carbons appear in the range of 127-141 ppm. rsc.org For substituted benzyl alcohols, the positions of the carbon signals are influenced by the electronic effects (inductive and resonance) of the substituents. For example, in 2-chlorobenzyl alcohol, the carbon atom bonded to the chlorine atom (C-Cl) shows a distinct chemical shift. rsc.org The presence of a fluorine atom, as in 2-chloro-6-fluorobenzyl alcohol, will further perturb the chemical shifts of the aromatic carbons due to its high electronegativity. chemicalbook.com
Table 2: ¹³C NMR Chemical Shifts for Benzyl Alcohol and its Derivatives
| Compound | Solvent | Aromatic Carbons (ppm) | Methylene Carbon (ppm) |
| Benzyl alcohol | CDCl₃ | 140.86, 128.55, 127.63, 127.04 | 65.17 rsc.org |
| 2-Fluorobenzyl alcohol | CDCl₃ | 160.55 (d, JC-F=246.0 Hz), 129.26 (d, JC-F=4.4 Hz), 129.19, 128.78 (d, JC-F=14.7 Hz), 124.18 (d, JC-F=3.5 Hz), 115.16 (d, JC-F=21.2 Hz) | 58.90 rsc.org |
| 2-Chlorobenzyl alcohol | CDCl₃ | 138.18, 132.72, 129.35, 128.83, 128.73, 127.03 | 62.80 rsc.org |
Note: Chemical shifts are in ppm. For fluorinated compounds, the carbon signals may appear as doublets (d) due to coupling with the ¹⁹F nucleus, with the coupling constant (JC-F) given in Hz.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Halogenated Systems
For fluorinated compounds like this compound, Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive and informative technique. azom.com The ¹⁹F nucleus has a spin of 1/2 and a high natural abundance, making it easy to observe. The chemical shift range in ¹⁹F NMR is much wider than in ¹H NMR, which minimizes signal overlap and provides high resolution. azom.com
The chemical shift of the fluorine atom is highly sensitive to its electronic environment. In aromatic systems, the position of the fluorine substituent on the ring and the nature of other substituents will significantly impact its chemical shift. For example, the ¹⁹F NMR spectrum of 4-fluorobenzyl alcohol shows a distinct signal for the fluorine atom. spectrabase.com In this compound, the presence of two chlorine atoms ortho to the fluorine will cause a noticeable shift in the ¹⁹F signal compared to 4-fluorobenzyl alcohol. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H or ¹³C nuclei can provide valuable information about the connectivity of the molecule.
Vibrational Spectroscopy for Molecular Structure and Bonding Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques provide a molecular fingerprint, with specific absorption or scattering bands corresponding to the stretching and bending vibrations of different functional groups.
Fourier Transform Infrared (FT-IR) Spectroscopy Investigations
FT-IR spectroscopy is a powerful tool for identifying functional groups within a molecule. In the context of this compound, the FT-IR spectrum would exhibit characteristic absorption bands for the hydroxyl (-OH) group, the aromatic carbon-hydrogen (C-H) bonds, the carbon-carbon (C-C) bonds of the phenyl ring, and the carbon-halogen (C-Cl and C-F) bonds.
The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹, with its position and shape being sensitive to hydrogen bonding. theaic.org Aromatic C-H stretching vibrations are usually observed as a group of weak to medium bands between 3000 and 3100 cm⁻¹. theaic.org The C-C stretching vibrations within the aromatic ring give rise to characteristic bands in the 1400-1600 cm⁻¹ region. theaic.org The C-O stretching vibration of the alcohol is expected in the range of 1000-1200 cm⁻¹. theaic.org The C-Cl stretching vibrations for simple organic chloro compounds are typically found in the 700-800 cm⁻¹ region. theaic.org
Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational frequencies and compare them with experimental FT-IR spectra, aiding in the definitive assignment of the observed bands. theaic.orgnih.gov
Table 3: Key FT-IR Vibrational Frequencies for Substituted Benzyl Alcohols
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| O-H Stretch | 3200 - 3600 theaic.org |
| Aromatic C-H Stretch | 3000 - 3100 theaic.org |
| CH₂ Stretch | 2850 - 2960 theaic.org |
| Aromatic C=C Stretch | 1400 - 1600 theaic.org |
| C-O Stretch | 1000 - 1200 theaic.org |
| C-Cl Stretch | 700 - 800 theaic.org |
Raman Spectroscopy Studies (e.g., FT-Raman)
Raman spectroscopy is a complementary technique to FT-IR that also provides information about the vibrational modes of a molecule. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. A key advantage of Raman spectroscopy is that non-polar bonds and symmetric vibrations often give rise to strong signals, which may be weak or absent in the FT-IR spectrum.
For this compound, the Raman spectrum would provide valuable information about the aromatic ring vibrations and the carbon-halogen bonds. The symmetric stretching of the aromatic ring, often referred to as the "ring breathing" mode, is typically a strong band in the Raman spectrum. theaic.org The C-Cl and C-F stretching vibrations would also be observable. By combining the data from both FT-IR and Raman spectroscopy, a more complete picture of the vibrational properties of the molecule can be obtained. theaic.orgnih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a cornerstone technique for the characterization of this compound, providing definitive information on its molecular weight and structural features through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is extensively used for the identification and purity assessment of volatile and semi-volatile compounds like this compound. In a typical GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase within the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.
The resulting mass spectrum is a unique fingerprint of the molecule, showing the molecular ion peak and various fragment ions. For a related compound, 2,6-dichlorobenzyl alcohol, the molecular weight is 177.028 g/mol . nist.govnist.govnist.gov The fragmentation pattern provides valuable structural information. GC-MS is also instrumental in detecting and quantifying impurities, which is critical for quality control. The technique's sensitivity and specificity make it suitable for analyzing complex mixtures and trace-level contaminants. uzh.chnih.gov
A study on the determination of 2,6-difluorobenzoic acid in urine utilized GC-MS after derivatization to achieve sensitive and specific detection. uzh.ch This highlights the adaptability of GC-MS for analyzing derivatives of halogenated aromatic compounds.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. This capability is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas. For this compound (C7H5Cl2FO), HRMS can confirm its exact mass, leaving little ambiguity about its identity.
The accurate mass data obtained from HRMS is crucial for the structural elucidation of novel derivatives and for confirming the identity of synthesized compounds. This technique is often coupled with liquid chromatography (LC-HRMS) or gas chromatography (GC-HRMS) to analyze complex samples.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used for the analysis of complex mixtures. acs.org It involves the coupling of liquid chromatography with two mass spectrometers in series. This setup allows for the separation of components in a mixture, followed by the selection of a specific ion (precursor ion) in the first mass spectrometer, its fragmentation, and the analysis of the resulting fragment ions (product ions) in the second mass spectrometer.
This technique is particularly useful for the analysis of derivatives of this compound in complex matrices. For instance, in a study on synthetic cannabinoids, which can include fluorobenzyl moieties, LC-MS/MS was a key method for detection and quantification. acs.org The development of LC-MS/MS methods for the analysis of 4-ethylphenol (B45693) and 4-ethylguaiacol in wines demonstrates the technique's utility in complex sample analysis, where precursor to product ion transitions (e.g., m/z 121 → 106 for 4-ethylphenol) are monitored for quantification. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of UV or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure of the molecule.
Chromatographic Method Development for Separation and Purification
Chromatographic methods are essential for the separation, purification, and analysis of this compound and its derivatives from reaction mixtures and for quality control purposes.
High-Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used chromatographic technique for the separation and quantification of compounds in a mixture. google.com Developing a robust HPLC method is crucial for ensuring the purity and quality of this compound.
A typical reversed-phase HPLC method would utilize a nonpolar stationary phase (like a C18 column) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
Method development involves optimizing several parameters to achieve good separation (resolution) of the target compound from any impurities. Key parameters include:
Column Selection: The choice of stationary phase chemistry and column dimensions is critical. For instance, a Zorbax SB-Aq column was used for the separation of related fluorinated benzoic acid impurities. ekb.eg
Mobile Phase Composition: The ratio of organic solvent to aqueous buffer affects the retention time and selectivity. Gradient elution, where the mobile phase composition is changed over time, is often employed for complex samples. ekb.eg
Detector Wavelength: The UV detector wavelength should be set to the absorbance maximum of the analyte for optimal sensitivity. For a related compound, monitoring was performed at 205 nm. ekb.eg
Flow Rate and Temperature: These parameters can influence the efficiency and speed of the separation.
Validation of the developed HPLC method according to guidelines from the International Conference on Harmonization (ICH) ensures its accuracy, precision, linearity, and robustness. ekb.eg
Table of Chromatographic Conditions for Related Compounds:
| Parameter | Method for 2,4,6-Trifluorobenzoic Acid ekb.eg | Method for 2,4-Dichlorobenzyl alcohol sielc.com |
| Column | Zorbax SB-Aq, 5 µm, 4.6 x 250 mm | Newcrom R1 |
| Mobile Phase A | 0.1% Triethylamine in water (pH 4.0) | Water |
| Mobile Phase B | Acetonitrile:Methanol:Water (700:200:100 v/v/v) | Acetonitrile |
| Gradient | 0/5, 5/5, 35/50, 45/90, 55/90, 60/5, 65/5 (T/%B) | Isocratic |
| Detection | UV at 205 nm | Not specified |
| Injection Volume | 15 µL | Not specified |
| Column Temp. | 40°C | Not specified |
This table illustrates the types of parameters that are defined during HPLC method development.
Gas Chromatography (GC) for Volatile Compound Analysis
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. In the context of this compound and its derivatives, GC is instrumental in assessing purity, identifying byproducts, and quantifying components in a mixture. The technique relies on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
A typical GC analysis involves injecting a small sample volume into a heated inlet, where it is vaporized and carried by an inert gas (such as helium or nitrogen) through the column. The separation is achieved based on the compounds' boiling points and their interactions with the stationary phase. Compounds with lower boiling points and weaker interactions elute faster, while those with higher boiling points and stronger interactions are retained longer.
For instance, the analysis of a silylated derivative of a related compound, 2-chloro-6-fluorobenzyl alcohol, was performed using a VF-5MS capillary column. nist.gov This type of column, with a non-polar stationary phase, is well-suited for separating a range of aromatic compounds. The retention index, a measure of a compound's retention time relative to a series of n-alkanes, provides a standardized value for identification. In this specific case, a retention index of 1645 was recorded. nist.gov
The selection of the GC column and temperature program is critical for achieving optimal separation. A common setup might involve a ZB-WAX plus column, which has a cross-linked polyethylene (B3416737) glycol stationary phase, suitable for polar compounds. notulaebotanicae.ro A typical temperature program could start at a low temperature (e.g., 35°C) and gradually increase to a final temperature, allowing for the separation of compounds with a wide range of volatilities. notulaebotanicae.ro The injector and detector temperatures are also key parameters, typically set high enough to ensure complete vaporization of the sample and prevent condensation (e.g., 240°C for the injector and 250°C for the detector). notulaebotanicae.ro
Table 1: Illustrative GC Parameters for Analysis of Benzyl Alcohol Derivatives
| Parameter | Value |
| Column Type | ZB-WAX plus |
| Column Dimensions | 60 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium |
| Injector Temperature | 240°C |
| Detector (FID) Temperature | 250°C |
| Initial Oven Temperature | 35°C |
| Total Analysis Time | ~31 min |
This table presents a hypothetical set of parameters based on typical GC analysis of related volatile compounds.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in synthetic chemistry to monitor the progress of chemical reactions. merckmillipore.comchemistryhall.com It allows for the qualitative assessment of the consumption of starting materials and the formation of products. chemistryhall.com For reactions involving this compound, TLC provides a quick visual confirmation of the reaction's status. immograf.com
The principle of TLC involves spotting a small amount of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel or alumina. The plate is then placed in a sealed chamber containing a suitable solvent system (eluent). By capillary action, the eluent moves up the plate, and the components of the mixture separate based on their differential partitioning between the stationary phase and the mobile phase.
The polarity of the compounds and the eluent are crucial factors in achieving good separation. chemistryhall.com For a molecule like this compound, which contains polar hydroxyl and halogen functional groups, a moderately polar eluent system would be required. A common approach is to use a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). chemistryhall.com The ratio of these solvents is adjusted to achieve an optimal retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Ideally, the Rf values of the starting material and product should be distinct and fall between 0.2 and 0.8. chemistryhall.com
After development, the separated spots are visualized. If the compounds are UV-active, they can be seen under a UV lamp. Otherwise, a staining agent, such as vanillin (B372448) stain, can be used to reveal the spots. chemistryhall.com By comparing the TLC profile of the reaction mixture over time with that of the starting material, a chemist can determine if the reaction is complete. chemistryhall.com
Table 2: General Guidelines for TLC Solvent Selection Based on Functional Group Polarity
| Functional Group | Approximate % of Polar Solvent (e.g., Ethyl Acetate in Hexane) |
| Amide | 60-70% |
| Alcohol | 30-35% |
| Methoxy Group | 2-3% (additional polarity) |
This table provides a general guide for initial solvent system selection in TLC, adapted from common practices in organic chemistry. chemistryhall.com
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, offering advantages in terms of speed and efficiency over traditional High-Performance Liquid Chromatography (HPLC). wikipedia.orgnih.gov This is particularly relevant for derivatives of this compound that may be chiral. SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. wikipedia.org
The properties of a supercritical fluid, being intermediate between a liquid and a gas, allow for higher flow rates and lower back pressures, leading to faster separations without a significant loss in column efficiency. chromatographyonline.com The solvating power of the supercritical CO2 can be fine-tuned by adding a small amount of a polar organic modifier, such as methanol, ethanol, or isopropanol. nih.gov
For chiral separations, SFC is typically performed using a chiral stationary phase (CSP). wikipedia.org The choice of the CSP and the mobile phase composition are critical for achieving enantiomeric resolution. The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector on the stationary phase.
Recent advancements in SFC include the development of parallel column screening systems, which allow for the rapid evaluation of multiple columns and mobile phase conditions to quickly identify the optimal parameters for a given chiral separation. nih.gov This high-throughput approach can significantly accelerate the process of method development for the purification of enantiomers. nih.gov
The temperature and pressure in SFC systems are key parameters that need to be carefully controlled to maintain the mobile phase in its supercritical state. wikipedia.org Interestingly, temperature can have a complex effect on chiral selectivity. While selectivity generally decreases with increasing temperature, in some cases, an "entropically driven" separation can occur at higher temperatures, leading to a reversal of the elution order of the enantiomers. nih.gov
Table 3: Common Parameters in Chiral SFC
| Parameter | Description |
| Mobile Phase | Supercritical CO2 with an organic modifier (e.g., methanol) |
| Stationary Phase | Chiral Stationary Phase (CSP) |
| Detection | UV, Mass Spectrometry (MS) |
| Key Advantages | Fast separations, high efficiency, reduced use of organic solvents |
X-ray Crystallography and Solid-State Characterization
X-ray crystallography is the definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. For this compound, which is likely to be a solid at room temperature, obtaining a single crystal and performing X-ray diffraction analysis would provide unambiguous information about its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.
The process involves irradiating a single crystal with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, producing a diffraction pattern of spots. The intensities and positions of these spots are used to calculate an electron density map, from which the positions of the atoms in the crystal lattice can be determined.
This detailed structural information is invaluable for understanding the physical and chemical properties of the compound. For example, the arrangement of molecules in the crystal lattice, including any hydrogen bonding or other non-covalent interactions, can influence properties such as melting point, solubility, and crystal habit.
Computational Chemistry and Theoretical Studies of 2,6 Dichloro 4 Fluorobenzyl Alcohol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to predict the electronic structure and properties of molecules with high accuracy. For 2,6-dichloro-4-fluorobenzyl alcohol, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been instrumental in elucidating its fundamental characteristics. researchgate.netkarazin.ua
The first step in computational analysis is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. researchgate.net For substituted benzyl (B1604629) alcohols, the orientation of the hydroxymethyl group (-CH2OH) relative to the benzene (B151609) ring is a key conformational feature. DFT calculations help determine the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. This optimized geometry serves as the foundation for all subsequent property calculations. researchgate.netkarazin.ua Conformational analysis identifies different stable isomers and the energy barriers between them, which is crucial for understanding the molecule's flexibility and how it might interact with other molecules.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing the molecule's chemical reactivity and kinetic stability. malayajournal.org A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity, high polarizability, and lower kinetic stability. malayajournal.orgnih.gov Conversely, a large HOMO-LUMO gap signifies high stability. science.gov For related compounds like 2,6-dichloro-4-fluoro phenol (B47542), DFT calculations have been used to determine these energy values and the resulting gap, providing insight into the molecule's electronic behavior. researchgate.netkarazin.ua The energies of these orbitals are fundamental in calculating various reactivity descriptors. researchgate.net
Table 1: Frontier Molecular Orbital Energies for a Related Compound (2,6-dichloro-4-fluoro phenol)
| Parameter | Energy (eV) - B3LYP/6-311+G(d,p) | Energy (eV) - HF/6-311+G(d,p) |
|---|---|---|
| EHOMO | -6.84 | -8.12 |
| ELUMO | -1.13 | 0.98 |
| Energy Gap (ΔE) | 5.71 | 9.10 |
Data derived from studies on the closely related compound 2,6-dichloro-4-fluoro phenol and serves as an illustrative example of the type of data generated. researchgate.netkarazin.ua
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. researchgate.net It illustrates the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). uni-muenchen.deresearchgate.netyoutube.com These maps are invaluable for predicting how a molecule will interact with other chemical species. researchgate.net
Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities using DFT methods, a theoretical spectrum is generated. theaic.org This calculated spectrum can be compared with experimental data to confirm the molecular structure and aid in the assignment of vibrational modes to specific bonds or functional groups. theaic.org For instance, in the related 2,6-dichlorobenzyl alcohol, DFT calculations have successfully assigned the stretching modes for C-Cl bonds and various vibrations of the CH2 group. theaic.org This correlative approach between theoretical and experimental spectra is a powerful method for structural elucidation.
Derived from the HOMO and LUMO energies via Koopmans' theorem, global chemical reactivity descriptors provide quantitative measures of a molecule's stability and reactivity. researchgate.nettheaic.org These descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Soft molecules are more reactive.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).
Table 2: Calculated Global Reactivity Descriptors for a Related Compound (2,6-dichlorobenzyl alcohol)
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 8.086 |
| Electron Affinity (A) | 4.413 |
| Chemical Hardness (η) | 1.837 |
| Chemical Potential (μ) | -6.250 |
| Electronegativity (χ) | 6.250 |
| Electrophilicity Index (ω) | 10.6324 |
Data adapted from a study on 2,6-dichlorobenzyl alcohol. theaic.org
Molecular Dynamics Simulations (general for related compounds)
While DFT calculations focus on static molecules, Molecular Dynamics (MD) simulations study the physical movements of atoms and molecules over time. MD simulations can provide insights into the conformational dynamics, solvent effects, and interactions of benzyl alcohols in a condensed phase, such as in a solution or within a biological system. acs.orgnih.gov
For example, MD simulations of benzyl alcohol have been used to study its orientation and dynamics when dissolved in liquid crystals and its interaction within the active site of enzymes like horse liver alcohol dehydrogenase. acs.orgnih.gov These simulations track the trajectory of each atom based on classical mechanics, offering a detailed, time-resolved view of molecular behavior that is not accessible through static calculations. researchgate.netirb.hr This approach is crucial for understanding how molecules like this compound behave in a realistic, dynamic environment.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling method used to ascertain the relationship between the chemical structures of compounds and their biological activities. mdpi.com Through the development of mathematical models, QSAR can predict the activity of new chemical entities based on their structural and physicochemical properties. mdpi.com A robust QSAR model is characterized by its statistical validity, including a high correlation coefficient (R²) and predictive ability (Q²). mdpi.comnih.gov
For a compound like this compound, a QSAR study would involve compiling a dataset of structurally related compounds with known biological activities against a specific target. The structural features of these molecules, including electronic, steric, and hydrophobic properties, would be quantified using various molecular descriptors. These descriptors for this compound and its analogues would then be statistically correlated with their biological activities to build a predictive model.
Table 1: Key Parameters in QSAR Model Validation
| Parameter | Description | Acceptable Value |
| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |
| Q² (Cross-validated R²) | Measures the predictive ability of the model, determined through internal validation techniques like leave-one-out. | > 0.5 |
| p-value | Indicates the statistical significance of the model. | < 0.05 |
Pharmacophore modeling, a related technique, focuses on identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. For this compound, a pharmacophore model could be generated based on the known active ligands of a particular receptor or enzyme. This model would serve as a 3D query to screen virtual compound libraries for other potential active molecules.
Molecular Docking Studies for Receptor-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand the interactions between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or nucleic acid.
Enzyme Active Site Interactions and Binding Affinity
To investigate the potential of this compound as an enzyme inhibitor, molecular docking would be performed using the three-dimensional structure of the target enzyme. The docking algorithm would place the molecule into the enzyme's active site in various possible conformations and orientations. The stability of each pose would be evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol).
The analysis would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the functional groups of this compound (the hydroxyl group, the fluorine atom, and the chlorine atoms) and the amino acid residues lining the active site. For instance, studies on other fluorinated compounds have highlighted the role of the fluorine atom in forming specific interactions that can enhance binding affinity. acs.org
Table 2: Hypothetical Docking Results for this compound with a Target Enzyme
| Parameter | Value | Interacting Residues |
| Binding Affinity (kcal/mol) | -8.5 | TYR 123, PHE 234, SER 98 |
| Hydrogen Bonds | 1 | SER 98 |
| Hydrophobic Interactions | 4 | TYR 123, PHE 234, LEU 100 |
| Halogen Bonds | 2 | ASP 97 (with Cl), GLY 232 (with F) |
DNA/Protein Interactions
The interaction of small molecules with DNA can be a mechanism of action for certain therapeutic agents. Molecular docking can also be employed to explore the potential of this compound to bind to DNA. The docking simulations would assess whether the molecule preferentially binds to the major or minor groove of the DNA double helix or intercalates between base pairs. The electrostatic potential surface of the molecule would be crucial in determining its interaction with the negatively charged phosphate (B84403) backbone of DNA.
Similarly, interactions with other proteins, beyond enzymes, could be explored to understand potential off-target effects or novel therapeutic applications.
Ion Channel Blockade Mechanisms (e.g., hERG)
The human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a critical protein for cardiac repolarization. nih.gov Blockade of this channel by non-cardiac drugs is a major concern due to the risk of inducing life-threatening arrhythmias. nih.gov Computational methods, particularly molecular docking, are valuable tools for predicting the hERG liability of new chemical entities.
A molecular docking study of this compound with a homology model or a cryo-EM structure of the hERG channel would be conducted. The study would focus on the interactions of the compound with key amino acid residues in the channel's inner pore, such as Tyrosine 652 and Phenylalanine 656, which are known to be critical for the binding of many hERG blockers. nih.gov The docking results would provide an initial assessment of the potential for this compound to act as a hERG channel blocker.
Applications and Biological Activities of 2,6 Dichloro 4 Fluorobenzyl Alcohol and Its Derivatives
Role as a Key Synthetic Intermediate in Pharmaceutical Development
The 2,6-dichloro-4-fluorophenyl moiety, derived from the corresponding benzyl (B1604629) alcohol, is a cornerstone in the architecture of several modern therapeutic agents. Its rigid structure and specific electronic properties are leveraged to achieve high-potency and selectivity in drug candidates.
The most prominent application of this chemical family is in the synthesis of Crizotinib, a potent anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy. While Crizotinib itself features a (R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy group, the synthesis relies on the chiral alcohol (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol as a key intermediate. researchgate.netambeed.com This chiral alcohol is typically produced through the asymmetric hydrogenation of its corresponding ketone, 2,6-dichloro-3-fluoroacetophenone. researchgate.net The 2,6-dichloro-3-fluorophenyl portion of the molecule is crucial for its binding affinity within the ATP-binding pocket of the ALK kinase domain. mdpi.com
Research has also focused on creating analogs of Crizotinib to improve its properties, such as its ability to cross the blood-brain barrier. google.com Fluoroethyl analogues of Crizotinib have been synthesized to enhance lipophilicity, which may improve penetration into the central nervous system. google.comgoogle.com Furthermore, modifications to the 2,6-dichloro-3-fluorophenyl head group have been explored to design inhibitors that can overcome clinical resistance to Crizotinib. mdpi.com
Table 1: Selected Kinase Inhibitors and Analogs Derived from the 2,6-Dichlorofluorophenyl Scaffold
| Compound/Analog | Target Kinase | Synthetic Precursor/Core Moiety | Purpose of Synthesis/Modification |
| Crizotinib | ALK, c-MET | (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol | Primary therapeutic agent for ALK-positive non-small cell lung cancer. ambeed.com |
| Fluoroethyl Crizotinib | ALK | Crizotinib | To improve blood-brain barrier penetration for treating brain metastases. google.comgoogle.com |
| 2-des-chloro analogue (1a) | ALK | (R)-1-(6-chloro-3-fluorophenyl)ethanol derivative | To improve potency and lipophilic efficiency compared to Crizotinib. mdpi.com |
Given its integral role in the structure of Crizotinib, (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol is a direct precursor to a significant anticancer agent. researchgate.netambeed.com Crizotinib is a targeted therapy drug that inhibits the ALK protein, which can be abnormally active in certain types of cancer, most notably non-small cell lung cancer. ambeed.com The synthesis of Crizotinib involves coupling the key chiral alcohol intermediate with another part of the molecule under specific reaction conditions to form the final drug substance. researchgate.netambeed.com The development of such targeted agents represents a critical advancement in oncology, moving away from traditional chemotherapy towards more precise, mechanism-based treatments.
There is no significant information available in the reviewed scientific literature to suggest that 2,6-dichloro-4-fluorobenzyl alcohol or its immediate derivatives are prominent building blocks for the synthesis of antithrombotic agents.
The 2,6-dichloro-4-fluorophenyl structural motif has been identified as a valuable component in the development of novel agrochemicals, particularly insecticides and fungicides. Researchers have synthesized a series of acetamide (B32628) derivatives incorporating this moiety and tested their pesticidal activities. researchgate.netgoogle.com
One such derivative, 2-chloro-N-(2,6-dichloro-4-fluorophenyl)acetamide, was synthesized and evaluated for its biological activity. researchgate.netgoogle.com Studies have shown that compounds containing this core structure exhibit insecticidal properties against pests like Plutella xylostella L. (diamondback moth). researchgate.net The design of these molecules often draws inspiration from existing successful pyridine-based insecticides like Chlorantraniliprole and Cyantraniliprole. google.com Additionally, the 2,6-dichloro-4-fluorophenyl group is listed as a potential substituent in patents for new fungicidal pyrazole (B372694) compounds, indicating its utility in creating a broader range of crop protection agents. google.com
Table 2: Insecticidal Activity of a Related Acetamide Derivative
| Compound | Target Pest | Activity Level | Reference |
| Thienylpyridylthioacetamide (Iq) | Plutella xylostella L. | Comparable to control insecticides (Cartap, Triflumuron) | researchgate.net |
Antimicrobial Activity Investigations
While direct studies on the antimicrobial properties of this compound are not widely available, research into structurally similar compounds provides a basis for its potential activity. Halogenated benzyl alcohols are a known class of antiseptics.
Specific antibacterial efficacy studies testing this compound were not found in the reviewed literature. However, the related compound 2,4-dichlorobenzyl alcohol is a well-established mild antiseptic with a broad spectrum of activity against bacteria and viruses associated with mouth and throat infections. It is an active ingredient in many over-the-counter antiseptic lozenges, often in combination with amylmetacresol. The antiseptic mechanism of action is believed to involve the denaturation of microbial proteins. The established activity of this dichlorinated analog suggests that other halogenated benzyl alcohols, including the 2,6-dichloro-4-fluoro variant, could be worthy candidates for antimicrobial investigation.
Antifungal Properties and Mechanisms (e.g., Sterol 14α-demethylase inhibition)
The primary mechanism for the antifungal activity of many azole-based compounds is the inhibition of sterol 14α-demethylase (also known as CYP51). This enzyme is a critical component in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. Ergosterol is essential for maintaining the integrity and fluidity of fungal cell membranes. frontiersin.org By inhibiting its production, antifungal agents can disrupt the fungal cell membrane, leading to cell death. nih.gov
The enzyme lanosterol (B1674476) 14α-demethylase (LDM) catalyzes the removal of the C-14α-methyl group from lanosterol, a key step in the sterol biosynthesis pathway. researchgate.net Azole antifungals, which include derivatives containing substituted phenyl rings, bind to the heme iron atom in the active site of CYP51, preventing the natural substrate from binding and thereby halting the ergosterol production line. nih.govnih.gov This targeted inhibition is the cornerstone of their therapeutic effect. The development of new antifungal agents often focuses on creating derivatives that show high selectivity for the fungal CYP51 enzyme over its human counterpart to improve efficacy and reduce potential side effects. nih.gov
Photodegradable Antimicrobial Agents Development
A novel application for benzyl alcohol derivatives is in the creation of photodegradable antimicrobial agents. This "benign by design" approach aims to develop compounds that are active in a clinical setting but decompose into inactive and non-toxic fragments upon exposure to light, such as after excretion and release into the environment. nih.govresearchgate.net This strategy helps mitigate the growing problem of antibiotic resistance driven by the accumulation of active pharmaceutical ingredients in the environment. nih.govnih.gov
Researchers have developed ethanolamine (B43304) derivatives that incorporate halogenated anilines and a photolabile nitrobenzyl group. nih.govnih.gov Upon irradiation with UV light (e.g., 254 nm), these compounds undergo a photo-retro-aldol-type reaction, fragmenting into smaller, biologically inactive products. nih.gov Several compounds based on this scaffold have demonstrated promising antimicrobial activity, particularly against Gram-positive bacteria, while also showing complete decomposition under light exposure. nih.govacs.orgresearchgate.net
For instance, studies on ethanolamine derivatives have yielded compounds with significant antimicrobial activity. The table below summarizes the minimum inhibitory concentration (MIC) for select compounds against various microbes.
| Compound | Microbe | MIC (μM) | Reference |
|---|---|---|---|
| Compound 4g | S. agalactiae | >100 | researchgate.net |
| Compound 6j | S. agalactiae | 12.5 | researchgate.net |
| Compound 6j | S. aureus | 25 | researchgate.net |
| Compound 6l | S. agalactiae | >100 | researchgate.net |
| Compound 8b | S. agalactiae | 75 | researchgate.net |
These active compounds were shown to decompose into fragments with no antimicrobial activity (MIC > 100 μM). researchgate.net
Enzyme Inhibition Studies and Mechanistic Insights
The substituted benzyl alcohol framework is a versatile scaffold for designing enzyme inhibitors targeting various biological pathways.
Cyclooxygenase (COX) Enzyme Inhibition
Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. nih.govbjournal.org There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and linked to inflammatory processes. bjournal.org Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov
The structure of selective COX-2 inhibitors, such as celecoxib, often features diarylheterocyclic systems. The presence of specific substituents is critical for selective binding to the larger, more accommodating active site of COX-2 compared to COX-1. nih.gov Notably, derivatives containing a 2,6-dichlorophenylamino group have been developed as potent anti-inflammatory agents. nih.gov Furthermore, a compound known as N-(2-Chloro-6-fluorophenyl)-4-methyl-2-(1H-tetrazol-5-ylmethyl)benzenamine has demonstrated good and selective COX-2 inhibition, highlighting the utility of the 2-chloro-6-fluorophenyl moiety in designing selective COX-2 inhibitors.
The table below shows the inhibitory concentrations (IC50) for various compounds against COX enzymes, illustrating the potency that can be achieved with specific structural motifs.
| Compound | Target | IC50 (μM) | Reference |
|---|---|---|---|
| Celecoxib | COX-II | 0.1 | acs.org |
| PYZ32 | COX-II | 0.5 | acs.org |
| PYZ16 | COX-II | 0.52 | acs.org |
| Indomethacin | COX-1 | 0.00011 | bjournal.org |
| Indomethacin | COX-2 | 0.00078 | bjournal.org |
Acetylcholinesterase (AChE) Inhibitory Potencies
Acetylcholinesterase (AChE) is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine (B1216132), terminating the nerve signal. nih.gov Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain. nih.govmagtechjournal.com
The search for new, effective AChE inhibitors from natural and synthetic sources is a major area of pharmaceutical research. nih.govmdpi.com Benzyl derivatives have been explored as scaffolds for AChE inhibitors. For example, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for anti-AChE activity, with some compounds showing extremely potent inhibition (IC50 in the nanomolar range). nih.gov Similarly, benzyl analogs of the natural alkaloid stepholidine have been designed and synthesized, showing moderate AChE inhibitory activity. frontiersin.orgnih.gov These studies demonstrate that the benzyl group can be a key structural element for interacting with the active site of AChE. frontiersin.orgmagtechjournal.com While direct studies on this compound derivatives for AChE inhibition are not widely reported, the established activity of other benzyl compounds suggests this is a potential area for future investigation. magtechjournal.comnih.gov
Lanosterol 14α-demethylase Inhibition
As detailed in section 5.2.2, the inhibition of lanosterol 14α-demethylase (CYP51) is a validated mechanism for antifungal agents. nih.gov The enzyme is a cytochrome P450 monooxygenase that is essential for producing sterols required for cell membrane structure and function. researchgate.net The development of inhibitors involves creating molecules that can fit into the enzyme's active site and bind with high affinity, often through coordination with the central heme iron atom. nih.gov
Dual-target inhibitors are an emerging strategy. For instance, compounds designed to inhibit both lanosterol 14α-demethylase and histone deacetylase (HDAC) have shown potent antifungal activity against resistant fungal strains like Candida albicans and Cryptococcus neoformans. nih.gov This approach highlights the potential for developing derivatives of scaffolds like benzyl alcohol to act on multiple targets, potentially leading to broader spectrum activity and overcoming drug resistance. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Potency
For instance, in the development of photodegradable antimicrobials, the nature and position of substituents on the aniline (B41778) ring attached to the ethanolamine scaffold are critical for activity. researchgate.netnih.gov SAR studies revealed that specific halogenation patterns on the phenyl ring were necessary for potent antimicrobial effects. researchgate.net
In the context of AChE inhibitors, SAR analysis of protoberberine alkaloids showed that substitutions at various positions on the core structure significantly affect inhibitory activity. nih.gov For benzyl-piperidine derivatives, it was found that adding a bulky group to the benzamide (B126) moiety and an alkyl or phenyl group to the benzamide nitrogen dramatically enhanced AChE inhibition. nih.gov
Similarly, for COX-2 inhibitors, SAR is well-established. The diarylheterocycle structure is a common feature, and the specific nature of the rings and their substituents dictates the potency and selectivity for COX-2 over COX-1. nih.gov The presence of a sulfonamide or methylsulfonyl group at the para-position of one of the aryl rings is a classic feature of "coxib" drugs, which helps the molecule bind within a specific side pocket of the COX-2 active site. nih.gov These insights guide the rational design of new derivatives with improved biological potency and selectivity. researchgate.net
Influence of Halogen Substitution Patterns on Activity
The specific arrangement and type of halogen atoms on the phenyl ring of this compound and its derivatives play a critical role in determining their biological activity. Structure-activity relationship (SAR) studies on analogous compounds reveal that the potency and selectivity of these molecules can be significantly modulated by altering the halogen substitution pattern.
Research on similar structures, such as fluconazole (B54011) analogs, has demonstrated that derivatives containing a 2,4-dichlorophenyl or 2,4-difluorophenyl group exhibit higher biological potential. mdpi.com For instance, a fluconazole analog with two chlorine atoms at the 2 and 4 positions showed the most potent antifungal activity. mdpi.com This suggests that the presence and positioning of chlorine atoms are crucial for efficacy. While not directly studying this compound, this indicates that the dichloro substitution is a key contributor to biological activity.
In a series of 1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole analogues, the 2,6-dichloro substitution pattern on the phenyl ring was a common feature of compounds tested for antimicrobial activity. researchgate.net The variation in activity among these analogs was primarily attributed to substitutions at other positions, implying that the 2,6-dichloro motif provides a foundational structure for biological interaction. researchgate.net
Furthermore, studies on benzoylphenylurea (B10832687) (BPU) insecticides, such as diflubenzuron (B1670561) and triflumuron, highlight the importance of ortho-halogen substitution on the benzoyl moiety. nih.gov These compounds typically feature a 2,6-difluoro or 2,6-dichloro substitution, which is considered optimal for their chitin-synthesis-inhibiting activity. nih.gov This underscores the significance of the 2,6-dihalogen pattern in conferring biological function.
The introduction of a fluorine atom at the para-position (C4), as seen in this compound, adds another layer of complexity to the structure-activity relationship. Fluorine's high electronegativity and ability to form strong bonds can influence the molecule's electronic properties, metabolic stability, and binding affinity to target enzymes or receptors. While direct studies on the specific contribution of the 4-fluoro group in this exact compound are limited in the provided context, its presence is a common strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.
Table 1: Comparison of Halogen Substitution Patterns in Biologically Active Molecules
| Compound/Analog Class | Substitution Pattern | Observed Biological Activity | Reference |
| Fluconazole Analogs | 2,4-diCl | Potent antifungal activity | mdpi.com |
| Benzoylphenylureas (BPUs) | 2,6-F₂ or 2,6-Cl₂ | Inhibition of chitin (B13524) synthesis | nih.gov |
| 1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole Analogues | 2,6-diCl, 4-CF₃ | Antimicrobial activity | researchgate.net |
Impact of Functional Group Modifications on Biological Efficacy
The biological efficacy of derivatives of this compound is significantly influenced by modifications to its core functional groups. The primary sites for such modifications are the hydroxyl group of the benzyl alcohol and the aromatic ring itself, leading to a diverse range of derivatives with varied biological activities.
One common modification is the esterification of the benzylic alcohol. In a study focused on developing novel antifungal agents, researchers synthesized a series of ester derivatives of 3,5-dichlorobenzyl alcohol. nih.gov They found that certain ester compounds exhibited remarkable antifungal activity against pathogens like Botrytis cinerea and Rhizoctonia solani. nih.gov This suggests that converting the alcohol group of this compound into an ester linkage could be a viable strategy to enhance its fungicidal properties. The nature of the acid used for esterification also plays a crucial role in determining the level of activity. nih.gov
Another avenue of functional group modification involves the introduction of different substituents onto the aromatic ring, beyond the existing halogens. For instance, the replacement of the 4-fluoro group with other functionalities could drastically alter the molecule's biological profile. While direct examples for this compound are not provided, the principles of SAR suggest that adding or modifying substituents can impact factors like hydrophobicity, electronic distribution, and steric hindrance, all of which are critical for receptor binding and biological activity. drugdesign.org
Furthermore, the core benzyl alcohol structure can be incorporated into larger, more complex molecules. For example, the synthesis of pyrrolyl diketo acid derivatives, which have shown activity as dual inhibitors of HIV-1 integrase and reverse transcriptase, sometimes involves a (4-fluorophenyl)methyl group. nih.gov This indicates that the fluorinated benzyl moiety can serve as a key building block for developing antiviral agents. The biological activity of these larger derivatives is a result of the combined contributions of the benzyl group and the other integrated chemical scaffolds. nih.gov
The synthesis of piperidone derivatives has also shown that incorporating substituted phenyl rings, such as a 4-chlorophenyl group, can lead to compounds with analgesic, local anaesthetic, and antifungal activities. researchgate.net This highlights that the di-chloro-fluoro substituted phenyl ring of this compound could potentially be integrated into heterocyclic systems to generate novel therapeutic agents.
Table 2: Examples of Functional Group Modifications and Their Biological Implications
| Original Moiety | Modification | Resulting Derivative Class | Potential Biological Activity | Reference |
| Benzyl Alcohol | Esterification | Benzyl Esters | Antifungal | nih.gov |
| Benzyl Moiety | Incorporation into a larger scaffold | Pyrrolyl Diketo Acids | Antiviral (HIV-1 inhibition) | nih.gov |
| Substituted Phenyl Ring | Incorporation into a heterocyclic system | Piperidones | Analgesic, Antifungal | researchgate.net |
Environmental Fate and Ecotoxicological Considerations of 2,6 Dichloro 4 Fluorobenzyl Alcohol
Biodegradation Pathways and Microbial Metabolism
The microbial degradation of halogenated aromatic compounds is a key process in their environmental detoxification. While specific studies on the biodegradation of 2,6-dichloro-4-fluorobenzyl alcohol are limited, insights can be drawn from research on structurally similar compounds. The presence of both chlorine and fluorine atoms on the aromatic ring presents unique challenges and opportunities for microbial metabolism.
Fluorine Elimination Mechanisms by Microorganisms (e.g., Pseudomonas spp.)
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its cleavage a significant challenge for microbial enzymes. However, various microorganisms, particularly species of Pseudomonas, have evolved mechanisms to defluorinate aromatic compounds. The initial steps in the degradation of aromatic compounds by Pseudomonas often involve dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a dihydrodiol. This is followed by dehydrogenation to a catechol derivative. In the case of fluorinated substrates, this process can lead to the elimination of the fluorine substituent.
Research on the degradation of p-dichlorobenzene by a Pseudomonas species revealed that the initial attack is mediated by a dioxygenase, forming 3,6-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene, which is then converted to 3,6-dichlorocatechol. nih.gov A similar initial dioxygenase attack on this compound could potentially lead to the formation of a fluorinated catechol derivative. Subsequent enzymatic reactions could then facilitate the removal of the fluorine atom, although the specific mechanisms for this are not yet fully elucidated for this compound.
Metabolic Intermediates and Degradation Products
Following the initial enzymatic attacks and potential dehalogenation, the aromatic ring is typically cleaved. In aerobic bacteria like Pseudomonas, ring cleavage of catechol and its derivatives is commonly achieved by either ortho- or meta-cleavage pathways, catalyzed by catechol 1,2-dioxygenase or catechol 2,3-dioxygenase, respectively.
For instance, the degradation of benzyl (B1604629) alcohol by Pseudomonas putida CSV86 has been shown to proceed through benzaldehyde (B42025), benzoate, and then catechol, which is subsequently funneled into the ortho-cleavage pathway. nih.gov Similarly, the degradation of 1,2-dichlorobenzene by a Pseudomonas sp. involves the formation of 3,4-dichlorocatechol, which is then cleaved by catechol 1,2-oxygenase to form 2,3-dichloro-cis,cis-muconate. nih.gov Based on these analogous pathways, it can be hypothesized that the biodegradation of this compound would proceed through the following stages:
Oxidation of the alcohol group to a carboxylic acid, forming 2,6-dichloro-4-fluorobenzoic acid.
Dioxygenase-catalyzed hydroxylation of the aromatic ring, potentially leading to the elimination of one or more halogen substituents and the formation of a dihydroxylated intermediate (a substituted catechol).
Aromatic ring cleavage of the catechol intermediate via either ortho or meta pathways.
Further metabolism of the resulting aliphatic acids into central metabolic pathways.
The specific intermediates and final degradation products would depend on the enzymatic machinery of the involved microorganisms.
Photodegradation Mechanisms and Environmental Persistence
In addition to microbial degradation, photodegradation can be a significant pathway for the transformation of halogenated aromatic compounds in the environment. The absorption of ultraviolet (UV) radiation can lead to the cleavage of carbon-halogen bonds. The persistence of such compounds in the environment is therefore influenced by their susceptibility to photolysis.
The environmental persistence of halogenated benzyl alcohols is a concern due to their potential for long-range transport and bioaccumulation. nih.gov The stability conferred by the halogen atoms can make these compounds resistant to natural degradation processes, leading to their accumulation in various environmental compartments. The rate and extent of photodegradation will depend on factors such as the intensity and wavelength of solar radiation, the presence of photosensitizers in the environment, and the specific chemical structure of the compound.
Ecotoxicity Studies and Environmental Impact Assessment
Assessing the ecotoxicity of this compound is crucial for understanding its potential environmental impact. Due to a lack of specific ecotoxicological data for this compound, information from structurally similar chemicals, such as 2,4-dichlorobenzyl alcohol, can provide a preliminary assessment of its potential hazards to aquatic life.
A Safety Data Sheet for 2,4-dichlorobenzyl alcohol indicates that it is harmful to aquatic life with long-lasting effects. mdpi.com The following table summarizes the reported aquatic toxicity data for this analog:
| Test Organism | Endpoint | Concentration (mg/L) | Exposure Time | Test Type | Method |
| Oncorhynchus mykiss (rainbow trout) | LC50 (mortality) | 13.3 | 96 h | semi-static | OECD Test Guideline 203 |
| Daphnia magna (Water flea) | EC50 (Immobilization) | 17.75 | 48 h | static | OECD Test Guideline 202 |
Table 1: Aquatic Toxicity Data for 2,4-Dichlorobenzyl alcohol, a structural analog of this compound. mdpi.com
The LC50 (Lethal Concentration, 50%) for rainbow trout and the EC50 (Effective Concentration, 50%) for Daphnia magna suggest that dichlorobenzyl alcohols can be toxic to aquatic organisms at relatively low concentrations. Given the structural similarities, it is reasonable to infer that this compound may exhibit a similar level of aquatic toxicity. A comprehensive environmental impact assessment would require specific testing of this compound on a range of representative aquatic and terrestrial organisms.
Future Research Directions and Emerging Trends
Novel Synthetic Methodologies for Enhanced Sustainability
Future research into the synthesis of 2,6-dichloro-4-fluorobenzyl alcohol will likely prioritize the development of environmentally benign and economically viable methods. Current industrial syntheses of similar halogenated aromatic compounds often rely on traditional methods that can generate significant waste. youtube.comgoogle.comlibretexts.org The focus is shifting towards green chemistry principles to mitigate these issues.
One promising avenue is the use of biocatalysis . The temperature-directed use of whole-cell catalysts, for instance, has been shown to be effective in the sustainable production of other aromatic alcohols. jeffleenovels.com This approach could be adapted for the selective synthesis of this compound, potentially from renewable starting materials. The use of alcohol dehydrogenases (ADHs) in stereoselective reductions of corresponding ketones or aldehydes is another biocatalytic strategy that could be explored. nih.gov
Another area of interest is the development of advanced catalytic systems . For example, the solvent-free oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) using molecular oxygen over a reusable nano-size gold catalyst represents a significant step towards greener processes. rsc.org Research into similar nano-catalyst systems for the production of this compound could lead to more sustainable manufacturing processes with high selectivity and yield.
Table 1: Comparison of Conventional and Emerging Synthetic Strategies for Benzyl Alcohols This table is interactive. You can sort and filter the data.
| Synthesis Strategy | Key Features | Potential Advantages for this compound |
|---|---|---|
| Conventional Synthesis | Often involves multi-step reactions with harsh reagents and solvents. youtube.com | Established and well-understood chemistry. |
| Biocatalysis | Utilizes enzymes or whole-cell systems for chemical transformations. jeffleenovels.comnih.gov | High selectivity, mild reaction conditions, reduced waste. |
| Nano-catalysis | Employs catalysts at the nanometer scale for enhanced reactivity. rsc.org | High efficiency, potential for solvent-free reactions, catalyst reusability. |
| Flow Chemistry | Continuous processing in a reactor. | Improved safety, scalability, and process control. |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry is set to play a crucial role in accelerating the research and development of this compound and its derivatives. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and Density Functional Theory (DFT) are becoming indispensable for predicting the physicochemical properties, biological activity, and toxicity of chemical compounds.
QSAR studies on other substituted benzyl alcohols have successfully correlated molecular descriptors with their toxicological profiles and receptor binding affinities. researchgate.netnih.govresearchgate.netijpsr.com For instance, the toxicity of some benzyl alcohols has been linked to descriptors like the 1-octanol/water partition coefficient (log Kow) and the Hammett sigma constant. nih.gov Similar QSAR models could be developed for this compound to predict its potential biological effects and guide the synthesis of analogues with improved safety profiles.
DFT studies have been employed to investigate the conformational preferences, reaction mechanisms, and electronic properties of halogenated benzyl alcohols. rsc.orgrsc.orgresearchgate.nettheaic.orgresearchgate.net Such studies can provide valuable insights into the intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the halogen substituents, which can influence the molecule's reactivity and biological activity. rsc.orgrsc.org Applying DFT methods to this compound can help in understanding its molecular behavior and in designing new molecules with desired characteristics.
Table 2: Examples of QSAR Models for Predicting Properties of Benzyl Alcohol Derivatives This table is interactive. You can sort and filter the data.
| Predicted Property | Model Type | Key Descriptors | Reference |
|---|---|---|---|
| **Toxicity to *Tetrahymena pyriformis*** | Multiple Linear Regression | log Kow, Hammett sigma constant (σ) | nih.gov |
| h5-HT1D Receptor Affinity | CoMFA, Hansch analysis | Lipophilicity at the 4-position | researchgate.net |
| Antibacterial Activity | Multiple Linear Regression | Topological polar surface area (TPSA), H-bond acceptors, iLOGP | ijpsr.com |
Exploration of New Biological Targets and Therapeutic Applications
The unique substitution pattern of this compound suggests that it could serve as a scaffold for the development of new therapeutic agents. Research on other benzyl alcohol derivatives has demonstrated their potential as antibacterial agents. smu.ac.zaresearchgate.netresearchgate.netdergipark.org.tr
Future research should focus on the systematic screening of this compound and its derivatives against a wide range of biological targets. Molecular docking studies , which have been successfully used to predict the binding of other benzyl alcohol derivatives to enzyme active sites like glucosamine-6-phosphate synthase, could be employed to identify potential protein targets for this compound. smu.ac.zaresearchgate.net
The exploration of its antimicrobial properties against various bacterial and fungal strains is a logical first step. Given that some halogenated compounds exhibit anticancer activity, investigating the potential of this compound in this area could also be a fruitful line of research. researchgate.net The synthesis of a library of derivatives with modifications to the benzyl alcohol core could lead to the discovery of lead compounds with potent and selective biological activity.
Table 3: Antibacterial Activity of Selected Benzyl Alcohol Derivatives This table is interactive. You can sort and filter the data.
| Compound | Test Organism | Activity (Zone of Inhibition) | Reference |
|---|---|---|---|
| Benzyl alcohol derivative 2d | Pseudomonas aeruginosa | 35 mm | smu.ac.zaresearchgate.net |
| Benzyl alcohol derivative 2d | Staphylococcus aureus | Active | smu.ac.zaresearchgate.net |
| Amoxicillin (standard) | Not specified | Surpassed by compound 2d | smu.ac.zaresearchgate.net |
Development of Smart Materials Incorporating this compound Scaffolds
The field of materials science offers exciting opportunities for the application of this compound. "Smart" or stimuli-responsive polymers, which change their properties in response to external triggers like pH, temperature, or light, are of great interest for applications in drug delivery, diagnostics, and tissue engineering. nih.govnih.gov
The incorporation of fluorine atoms into polymers is known to impart unique properties, such as hydrophobicity and thermal stability. nih.govresearchgate.netacs.orgrsc.orgacs.org The this compound scaffold, with its combination of chlorine and fluorine substituents, could be used as a monomer or a functional component in the design of novel smart polymers . These polymers could exhibit tunable responses to various stimuli, making them suitable for a range of advanced applications.
For example, polymers incorporating this scaffold could be designed to self-assemble into nanoparticles for targeted drug delivery, with the release of the drug triggered by changes in the physiological environment. researchgate.net Furthermore, the fluorine atom could serve as a reporter for 19F Magnetic Resonance Imaging (MRI), enabling the tracking of the material in vivo. nih.govresearchgate.netacs.orgrsc.orgacs.org Research in this area would involve the synthesis and characterization of new polymers and the evaluation of their stimuli-responsive behavior.
Regulatory Science and Safety Assessment Frameworks
As with any new chemical entity, a thorough evaluation of the safety of this compound is crucial. The existing regulatory frameworks for benzyl alcohol and other halogenated organic compounds provide a starting point for this assessment. nih.govcir-safety.orgcir-safety.orgnih.gov However, the specific combination of halogen substituents in this molecule necessitates a dedicated safety evaluation.
Future research in regulatory science should focus on developing a comprehensive toxicological profile for this compound. This would involve in vitro and in vivo studies to assess its potential for acute and chronic toxicity, genotoxicity, and carcinogenicity. nih.gov The development of predictive models, as discussed in section 7.2, can play a significant role in this process by helping to prioritize testing and identify potential hazards early on. nih.govacs.orgnih.gov
Q & A
Q. What are the optimal synthetic routes for 2,6-dichloro-4-fluorobenzyl alcohol, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves halogenation and reduction steps. For fluorinated analogs, electrophilic fluorination or nucleophilic substitution using fluorinating agents (e.g., KF/18-crown-6) on a dichlorinated precursor can be effective. For example, tetrafluorinated benzyl alcohols are synthesized via hydrolysis of tetrafluorobenzyl chloride intermediates under controlled acidic/basic conditions . Reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) significantly impact yields. Purity is enhanced via recrystallization (e.g., using hexane/ethyl acetate) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves structural features, with characteristic shifts for -CH₂OH (~4.6 ppm) and aryl-Cl/F substituents. Mass spectrometry (EI-MS or ESI-MS) confirms molecular weight (M⁺ = 210.5 g/mol) and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity, while melting point analysis (literature range: 79–82°C for dichloro analogs) validates crystallinity .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent degradation. The compound is sensitive to oxidation; inert atmospheres (N₂/Ar) and desiccants (silica gel) are recommended. Solubility in polar solvents (e.g., methanol, DMSO) allows stock solutions to be prepared, but repeated freeze-thaw cycles should be avoided .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, solubility) of halogenated benzyl alcohols?
- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Replicate synthesis under strictly controlled conditions (e.g., anhydrous environments, inert gas). Use Differential Scanning Calorimetry (DSC) to verify melting behavior and X-ray crystallography to identify crystal lattice variations. Cross-validate solubility data via saturation shake-flask methods in buffered aqueous/organic systems .
Q. What advanced extraction and detection methods are suitable for trace analysis of this compound in complex matrices?
- Methodological Answer : Solid-Phase Microextraction (SPME) coupled with GC-MS/MS enables detection at ng/L levels. For polar matrices, optimize SPME fiber coatings (e.g., polydimethylsiloxane/divinylbenzene) and desorption temperatures (250–300°C). In wastewater, employ isotope dilution with deuterated internal standards (e.g., ²H₅-analogs) to correct matrix effects .
Q. How does the 4-fluoro substituent influence the reactivity of this compound compared to non-fluorinated analogs?
- Methodological Answer : The electron-withdrawing fluorine enhances acidity of the -OH group (pKa ~10–12) and stabilizes intermediates in oxidation reactions. Kinetic studies using cyclic voltammetry reveal faster oxidation to aldehydes compared to dichloro analogs. Fluorine’s steric effects also reduce nucleophilic substitution rates at the benzyl position .
Q. What strategies mitigate decomposition during catalytic transformations (e.g., esterification) of this compound?
- Methodological Answer : Use mild catalysts (e.g., N-hydroxyphthalimide, 20 mol%) in non-polar solvents (toluene) at 40–60°C. Monitor reaction progress via in-situ FTIR to detect intermediate aldehyde formation. Add radical scavengers (e.g., BHT) to suppress free-radical degradation pathways .
Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
